BenchChemオンラインストアへようこそ!

6-bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine

Quinazoline SAR Physicochemical property prediction Medicinal chemistry sourcing

6-Bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine belongs to the 2,4-disubstituted quinazoline class, a scaffold extensively exploited for kinase inhibition and apoptosis modulation in oncology research. The compound incorporates three pharmacophoric features: a 6-bromo substituent on the quinazoline core, a 4-phenyl ring, and an N-(2-methoxyphenyl)amino moiety at position Its molecular formula is C₂₁H₁₆BrN₃O (MW 406.28 g/mol), with an exact mass of 405.047675 Da.

Molecular Formula C21H16BrN3O
Molecular Weight 406.283
CAS No. 328540-34-7
Cat. No. B2938774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine
CAS328540-34-7
Molecular FormulaC21H16BrN3O
Molecular Weight406.283
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
InChIInChI=1S/C21H16BrN3O/c1-26-19-10-6-5-9-18(19)24-21-23-17-12-11-15(22)13-16(17)20(25-21)14-7-3-2-4-8-14/h2-13H,1H3,(H,23,24,25)
InChIKeyOEAPGEVDEPWGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine (CAS 328540-34-7): Compound Identity and Core Scaffold Profile


6-Bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine belongs to the 2,4-disubstituted quinazoline class, a scaffold extensively exploited for kinase inhibition and apoptosis modulation in oncology research. The compound incorporates three pharmacophoric features: a 6-bromo substituent on the quinazoline core, a 4-phenyl ring, and an N-(2-methoxyphenyl)amino moiety at position 2. Its molecular formula is C₂₁H₁₆BrN₃O (MW 406.28 g/mol), with an exact mass of 405.047675 Da [1]. The ¹H NMR spectrum (DMSO-d₆) and structural identity are documented in the KnowItAll NMR Spectral Library via SpectraBase [1]. As a member of the phenylquinazoline series synthesized and evaluated for pro-apoptotic activity targeting the BCL-2 family, this compound represents a specific halogenated, methoxy-substituted analog within a focused library of ten derivatives reported in the primary medicinal chemistry literature [2].

Why Generic Substitution Fails for 6-Bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine: Positional and Electronic Determinants of Biological Activity


Within the 2,4-disubstituted phenylquinazoline series, small structural changes produce non-linear and often binary shifts in biological outcome. The presence and position of the bromine atom at C6, the methoxy group at the ortho position of the N-phenyl ring, and the intact 4-phenyl substituent collectively govern both target engagement (BCL-2 family protein modulation) and cellular potency. Studies on closely related 6-bromoquinazoline libraries have shown that 2-unsubstituted 4-anilino-6-bromoquinazolines lack meaningful cytotoxicity, whereas the introduction of a 2-(4-chlorophenyl) substituent confers significant activity and cancer-cell selectivity [1]. In the BCL-2-targeted phenylquinazoline series, only two of ten derivatives — SMS-IV-20 and SMS-IV-40 — emerged as potent apoptosis activators capable of down-regulating BCL-2 and/or BCL-XL while promoting mitochondrial cytochrome c release [2]. These findings demonstrate that seemingly conservative substitutions (e.g., altering the methoxy position from ortho to para, removing the 4-phenyl group, or eliminating the 6-bromo substituent) can abolish or drastically attenuate the pro-apoptotic phenotype, making generic interchange unreliable for research continuity or SAR reproducibility.

Product-Specific Quantitative Evidence Guide for 6-Bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine


Structural Differentiation from De-Bromo Analog: Impact of 6-Bromo Substitution on Physicochemical Properties

The 6-bromo substituent distinguishes the target compound from its direct de-bromo analog N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine (CAS 331988-64-8). The bromine atom increases the molecular weight by approximately 79 Da (C₂₁H₁₆BrN₃O, exact mass 405.047675 Da) compared with the non-brominated analog (C₂₁H₁₇N₃O, MW 327.4 g/mol) [1]. Computed physicochemical data (ChemSrc) indicate a predicted density of 1.4±0.1 g/cm³, a boiling point of 568.1±60.0 °C at 760 mmHg, and a flash point of 297.3±32.9 °C for the brominated compound . The bromine atom introduces a site for potential further functionalization via cross-coupling chemistry (Suzuki, Buchwald-Hartwig) not accessible in the de-bromo analog, and alters the compound's LogP and polar surface area in a direction that may influence membrane permeability and target protein binding pocket occupancy.

Quinazoline SAR Physicochemical property prediction Medicinal chemistry sourcing

Methoxy Positional Isomerism: ortho (2-OCH₃) vs. para (4-OCH₃) Substitution on the N-Phenyl Ring

The target compound features an ortho-methoxy substituent on the N-phenylamino ring, differentiating it from the para-methoxy regioisomer N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine (CAS 361469-28-5). While direct head-to-head biological data for these two specific compounds are not published in the same assay, the structurally distinct SMS-IV-20 and SMS-IV-40 compounds from the BCL-2 phenylquinazoline series highlight the role of N-aryl substitution pattern in determining whether a derivative selectively down-regulates BCL-2 alone or both BCL-2 and BCL-XL [1]. The ortho-methoxy orientation alters the dihedral angle between the N-phenyl ring and the quinazoline plane, affecting both the conformational ensemble available for protein binding and the intramolecular hydrogen bonding capacity of the methoxy oxygen. This positional isomerism is a critical procurement consideration when the research objective requires specific target selectivity profiles within the BCL-2 family.

Positional isomer SAR Quinazoline analog selection Target engagement optimization

Contextualization Within 6-Bromoquinazoline Cytotoxicity Landscape: EGFR-Targeted vs. BCL-2-Targeted Series

A distinct series of 6-bromoquinazoline derivatives (compounds 5a–j) evaluated by Zare et al. (2023) demonstrated cytotoxicity against MCF-7 and SW480 cells with IC₅₀ values spanning 0.53–46.6 μM via an EGFR-targeted mechanism [1]. The most potent compound in that series, 5b (fluoro-substituted), achieved IC₅₀ values of 0.53–1.95 μM and surpassed cisplatin. In contrast, the phenylquinazoline series containing the target compound was designed to target the BCL-2 family rather than EGFR, with the lead compounds SMS-IV-20 and SMS-IV-40 inducing apoptosis through BCL-2/BCL-XL down-regulation and mitochondrial cytochrome c release in both MCF-7 and MCF-7-CR (cisplatin-resistant) cells [2]. This mechanistic bifurcation demonstrates that the 6-bromoquinazoline core is a privileged scaffold whose biological outcome depends critically on the full substitution pattern, particularly at positions 2 and 4. The target compound occupies a unique intersection: it possesses the 6-bromo group, the 4-phenyl ring, and the 2-(2-methoxyphenyl)amino substituent — a combination present in the BCL-2-targeted series but structurally distinguishable from the EGFR-targeted 5a–j series by its aniline-type N-substitution and 4-phenyl rather than 4-anilino substitution pattern.

6-Bromoquinazoline Anticancer cytotoxicity Mechanism differentiation

N-Alkyl vs. N-Aryl Substituent at Position 2: 2-Methoxyphenylamino vs. 3-Methoxypropylamino

The target compound contains an aromatic N-(2-methoxyphenyl) substituent at position 2, whereas a commercially available analog — 6-bromo-N-(3-methoxypropyl)-4-phenylquinazolin-2-amine — carries a flexible alkylamino chain. The N-aryl substituent in the target compound contributes to an extended conjugated π-system spanning the quinazoline core and the N-phenyl ring, as evidenced by the reported fluorescent emission properties of 4-phenylquinazolin-2-amines [1]. This photophysical feature is absent in the N-alkyl analog and may be exploited for intracellular tracking or binding studies. Furthermore, the N-aryl linkage alters the pKₐ of the 2-amino NH proton and influences hydrogen-bond donor capacity at the target binding site. While no direct comparative bioactivity data between these two specific compounds are available, the general SAR from multiple quinazoline kinase inhibitor programs establishes that N-aryl substitution at position 2 is a critical determinant of potency and selectivity, with N-alkyl derivatives typically exhibiting reduced target affinity [2].

N-Substituent SAR Drug-likeness Quinazoline lead optimization

Best Research and Industrial Application Scenarios for 6-Bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine


BCL-2 Family-Targeted Apoptosis Research in Chemo-Resistant Breast Cancer Models

The compound is positioned within the phenylquinazoline chemical series explicitly designed to overcome cisplatin resistance in MCF-7 breast cancer cells through BCL-2/BCL-XL antagonism. In the published study, the lead compounds (SMS-IV-20 and SMS-IV-40) down-regulated BCL-2 and/or BCL-XL expression and promoted mitochondrial cytochrome c release, while also enhancing chemo-sensitization in cells expressing the pro-apoptotic proteins MOAP-1, Bax, and RASSF1a [1]. The target compound serves as a structurally defined analog within this series, suitable for SAR expansion studies investigating how the 6-bromo and 2-methoxyphenyl substituents modulate BCL-2 family member selectivity.

Quinazoline Scaffold Diversification via C6 Cross-Coupling Chemistry

The 6-bromo substituent provides a chemically accessible handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling systematic exploration of C6-substituted analogs. This reactivity distinguishes the compound from non-brominated 4-phenylquinazolin-2-amines [1] and is consistent with the broader utility of 6-bromoquinazoline intermediates in medicinal chemistry synthesis programs [2]. Researchers requiring a late-stage diversification point for building focused quinazoline libraries should prioritize the 6-bromo derivative over de-halogenated alternatives.

Fluorescent Probe Development Using the 4-Phenylquinazolin-2-amine Chromophore

4-Phenylquinazolin-2-amines have been characterized as fluorescent scaffolds with typical emission properties [1]. The target compound retains this core chromophore while incorporating a bromine heavy atom (potential for heavy-atom effect modulation of fluorescence) and an ortho-methoxy group that may influence the photophysical properties through electronic and conformational effects. This makes it a candidate for developing fluorescent probes for target engagement studies, provided the user validates the fluorescence parameters under their specific assay conditions.

Kinase Inhibitor Selectivity Profiling Panels

2,4-Disubstituted quinazolines are a privileged scaffold for kinase inhibition, with the 4-phenylaminoquinazoline subclass including clinically approved EGFR inhibitors (gefitinib, erlotinib) [1]. The target compound, with its N-(2-methoxyphenyl)amino and 4-phenyl substituents, represents a distinct substitution pattern relative to the 4-anilinoquinazoline EGFR pharmacophore. It is suitable for inclusion in kinase selectivity profiling panels to assess whether 4-phenyl-2-(N-arylamino)quinazolines exhibit kinase inhibition profiles orthogonal to those of established 4-anilinoquinazolines [2].

Quote Request

Request a Quote for 6-bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.